![molecular formula C21H24N4O2 B5660497 8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5660497.png)
8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a pyrazole ring, a cyclopropyl group, and a diazaspirodecane core. Such structural features make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction, often using diazomethane as a reagent.
The diazaspirodecane core is formed through a spirocyclization reaction, which involves the formation of a spirocyclic ring system by intramolecular nucleophilic substitution. This step usually requires a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ alternative reagents and catalysts to reduce costs and enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- 8-(5-methyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
- 8-(5-ethyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
Uniqueness
Compared to similar compounds, 8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research.
Properties
IUPAC Name |
8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-19-16(14-4-2-1-3-5-14)13-21(22-19)8-10-25(11-9-21)20(27)18-12-17(23-24-18)15-6-7-15/h1-5,12,15-16H,6-11,13H2,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGMXGCTFMZNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCC4(CC3)CC(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5660415.png)
![(4R)-4-(acetylamino)-1-[2-(cyclopentyloxy)benzyl]-N-ethyl-L-prolinamide](/img/structure/B5660416.png)
![1-[3-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-oxopropyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5660424.png)
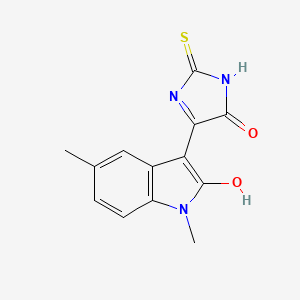
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5660430.png)
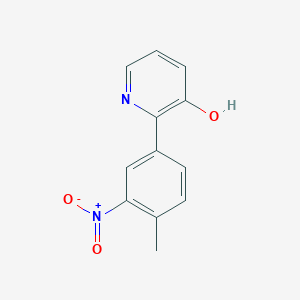
![2-(2-methoxyethyl)-9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660466.png)
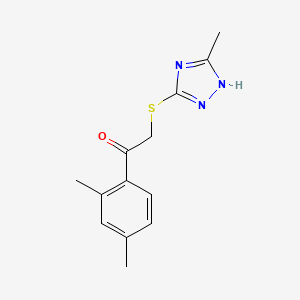
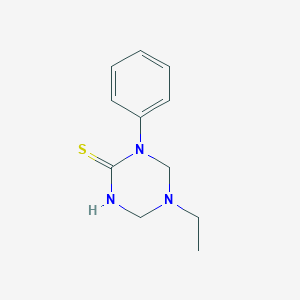
![1-(cyclopentylcarbonyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5660478.png)
![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5660481.png)
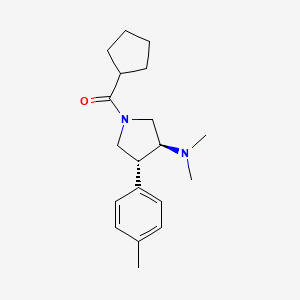
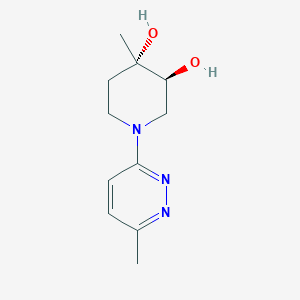
![4-[(Z)-1-(4-ACETYLANILINO)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B5660507.png)
